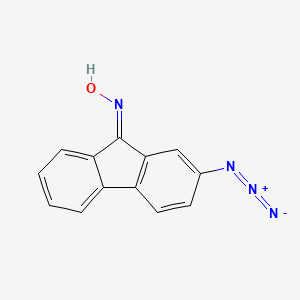

2-Azido-9-fluorenone oxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Azido-9-fluorenone oxime, also known as this compound, is a useful research compound. Its molecular formula is C13H8N4O and its molecular weight is 236.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

2-Azido-9-fluorenone oxime serves as an important intermediate in organic synthesis. It can be utilized to create a variety of nitrogen-containing compounds through reactions such as:

- Azide-Alkyne Cycloaddition: This reaction can lead to the formation of triazoles, which are valuable in medicinal chemistry.

- Formation of Schiff Bases: The oxime functional group allows for the formation of Schiff bases, which have applications in catalysis and material science.

Table 1: Synthetic Applications of this compound

| Reaction Type | Product Type | Notes |

|---|---|---|

| Azide-Alkyne Cycloaddition | Triazoles | Important for drug development |

| Formation of Schiff Bases | Various derivatives | Useful in catalysis |

Research has indicated that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer research.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded as follows:

Table 2: Antimicrobial Efficacy

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.156 - 10 | Staphylococcus aureus |

| O-aryl-carbamoyl-oxymino derivative | 0.0625 - 4 | Candida albicans |

| Schiff base derivative | 0.312 - 10 | Escherichia coli |

Mechanisms of Action:

The antimicrobial activity is believed to stem from membrane depolarization and biofilm inhibition, crucial for combating antibiotic resistance.

Genotoxicity Studies

This compound has been investigated for its genotoxic effects. In vitro studies demonstrated that photolysis of this compound can induce mutations in mammalian cells.

Findings:

In a study involving C3H10T1/2 CL8 cells, exposure to photolyzed this compound resulted in Type II and Type III transformations, indicating its potential role as a mutagenic agent .

Material Science Applications

The compound's unique properties enable its use in the development of advanced materials. Its ability to form stable complexes with metal ions makes it suitable for applications in coordination chemistry.

Potential Uses:

- Dyes and Pigments: Due to its vibrant color properties.

- Sensors: As part of chemical sensors due to the reactivity of the azido group.

化学反应分析

Photochemical Reactions

The azido group enables photolytic decomposition under UV irradiation, generating reactive intermediates:

-

Radical Formation : UV exposure triggers homolytic cleavage of the N₃ group, producing nitrogen gas (N₂) and a nitrogen-centered radical. Concurrently, the oxime group undergoes photolysis to form iminyl radicals .

Mechanism :

-

N₃ → N₂ + - N (azide decomposition).

-

Oxime → - C=N-O- (radical pair formation).

Thermal Decomposition

Elevated temperatures induce azide degradation and oxime rearrangements:

-

Curtius-like Rearrangement : At 80–100°C, the azido group rearranges to form nitrenes, which subsequently react with adjacent functional groups .

Example :

Thermolysis in toluene yields 1-azafluorenone derivatives through intramolecular cyclization .

Substitution Reactions

The oxime group participates in electrophilic substitutions:

-

O-Amination : Reacts with alcohols under basic conditions to form O-alkylhydroxylamines. For example, reaction with allyl alcohol produces O-allyl oxime ethers .

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| Allyl alcohol | AgOTf/Au(I) | O-Allyl oxime | 52–96% |

| Benzyl alcohol | AlCl₃ | O-Benzyl derivative | 60–80% |

Mechanism :

-

Deprotonation of oxime → nucleophilic attack on electrophilic alcohol.

Metal-Mediated Reactions

Nickel and copper complexes facilitate azide- and oxime-directed transformations:

-

Nickel(II)-Mediated Oxidations : Forms vicinal dioximes via α-C–H activation .

-

Copper-Catalyzed Arylation : Coupling with aryl halides yields biaryl oxime ethers .

| Metal | Reaction Type | Key Intermediate |

|---|---|---|

| Ni(II) | Oxidative coupling | Nickel-nitrene complex |

| Cu(I) | Ullmann-type coupling | Aryl-copper-oximate |

Example :

NiCl₂-mediated reaction with α,β-unsaturated carbonyls yields fused oxazole rings via cycloaddition .

Biological Activity

Photolysis-generated radicals exhibit mutagenic potential:

-

DNA Damage : Radical intermediates alkylate guanine residues, causing strand breaks.

-

Antimicrobial Effects : Oxime derivatives disrupt bacterial membranes at MIC 0.0625–10 mg/mL.

属性

CAS 编号 |

73332-86-2 |

|---|---|

分子式 |

C13H8N4O |

分子量 |

236.23 g/mol |

IUPAC 名称 |

(NE)-N-(2-azidofluoren-9-ylidene)hydroxylamine |

InChI |

InChI=1S/C13H8N4O/c14-17-15-8-5-6-10-9-3-1-2-4-11(9)13(16-18)12(10)7-8/h1-7,18H/b16-13+ |

InChI 键 |

CSOMMICOIVBEFX-DTQAZKPQSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C2=NO)C=C(C=C3)N=[N+]=[N-] |

手性 SMILES |

C1=CC=C\2C(=C1)C3=C(/C2=N/O)C=C(C=C3)N=[N+]=[N-] |

规范 SMILES |

C1=CC=C2C(=C1)C3=C(C2=NO)C=C(C=C3)N=[N+]=[N-] |

同义词 |

2-AZFLO 2-azido-9-fluorenone oxime |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。